3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, oxadiazole derivatives are typically synthesized through cyclization reactions involving organic azides .Chemical Reactions Analysis
Oxadiazole derivatives are known to participate in various chemical reactions. They often serve as intermediates in the synthesis of more complex compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Oxadiazole derivatives are typically solid at room temperature .Scientific Research Applications
Polymorphism and Anticancer Potential
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has shown potential anticancer activity. Its polymorphic structures, which differ in intermolecular interactions, indicate a nuanced balance of weak intermolecular interactions that could be significant in pharmacological applications (Shishkina et al., 2019).
Antimicrobial Activity
- Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, which include compounds similar to 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, have been synthesized and shown significant in vitro antimicrobial activity against various bacterial and fungal strains (Bhat et al., 2013).
Antioxidant Properties
- Some coumarin derivatives containing 1,3,4-oxadiazole, similar to the compound , have been synthesized and evaluated for their in-vitro antioxidant properties, showcasing the potential use of these compounds in oxidative stress-related applications (Kumar K. et al., 2018).
Synthesis and Structural Characterization
- The synthesis of various 3-(5-(substitudelythio)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one compounds has been achieved, with their structures characterized through NMR and IR analyses. These findings contribute to the understanding and manipulation of these compounds for potential scientific applications (Song, 2012).
Photophysical and Computational Study
- Novel coumarin-based organic dyes with structures similar to 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one have been synthesized and studied. Their photophysical properties, thermal stabilities, electrochemical properties, and electronic properties have been analyzed, indicating their potential in photonic and electronic devices (Kumbar et al., 2018).
Mechanism of Action
The mechanism of action of oxadiazole derivatives can vary widely depending on the specific compound and its biological target. Some oxadiazole derivatives have been found to exhibit antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O3/c18-12-7-5-10(6-8-12)15-19-20-16(23-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPJZCPHPFYBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one |
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